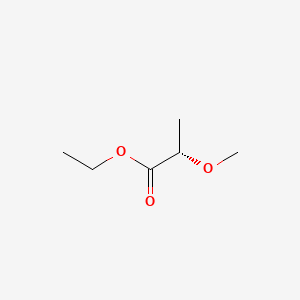

ethyl (s)-(-)-2-methoxypropionate

Description

Significance of Chiral Esters in Modern Organic Synthesis

Chiral esters are indispensable tools in modern organic synthesis, primarily due to their role in the creation of stereochemically defined molecules. acs.org Many biologically active compounds, particularly pharmaceuticals and agrochemicals, are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. Consequently, the ability to synthesize a single, desired enantiomer is of paramount importance.

Chiral esters serve as versatile intermediates and building blocks in asymmetric synthesis, the process of selectively producing one enantiomer of a chiral product. acs.orgorganic-chemistry.org They can be synthesized through various methods, including the esterification of chiral alcohols or carboxylic acids, or through catalytic asymmetric reactions. acs.orgorganic-chemistry.org The ester functionality provides a handle for further chemical transformations, allowing chemists to construct complex molecular architectures with precise control over the stereochemistry at multiple centers. The development of efficient methods for the synthesis of chiral esters continues to be an active area of research, with a focus on catalysis to achieve high yields and enantioselectivities. acs.orgacs.org

Overview of Ethyl (S)-(-)-2-Methoxypropionate as a Chiral Synthon and Building Block

This compound, with the chemical formula C6H12O3, is a specific chiral ester that has found utility as a chiral synthon. echemi.comchemicalbook.com A chiral synthon is a molecular fragment that contains a stereocenter and can be incorporated into a larger molecule to introduce chirality. The "(S)" designation in its name refers to the specific spatial arrangement of the atoms around the chiral center, and the "(-)" indicates that it rotates plane-polarized light in the counter-clockwise direction.

This compound is a clear, colorless to light yellow liquid with a defined set of physical and chemical properties. echemi.comthermofisher.com Its utility as a building block stems from the presence of both an ester and a methoxy (B1213986) group attached to the chiral center. These functional groups can be selectively manipulated in subsequent synthetic steps. For instance, the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the methoxy group can act as a directing group or be cleaved under specific conditions.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 41918-08-5 echemi.comthermofisher.com |

| Molecular Formula | C6H12O3 echemi.comthermofisher.com |

| Molecular Weight | 132.16 g/mol echemi.com |

| Appearance | Clear colorless to light yellow liquid echemi.comthermofisher.com |

| Density | 0.959 g/cm³ echemi.com |

| Boiling Point | 160 °C at 760 mmHg echemi.com |

| Flash Point | 49.9 °C echemi.com |

| Refractive Index | 1.398 echemi.com |

| Specific Optical Rotation | -86° to -92° (20°C, 589 nm) (neat) thermofisher.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-methoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRLOJCOIKOQGL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962050 | |

| Record name | Ethyl 2-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41918-08-5 | |

| Record name | Ethyl 2-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl S 2 Methoxypropionate and Its Derivatives

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages the abundance of enantiomerically pure natural products as starting materials. This approach circumvents the need for a resolution step or an asymmetric catalyst, as the chirality is already present in the starting material.

The most direct and common method for synthesizing ethyl (S)-(-)-2-methoxypropionate starts from L-lactic acid, a readily available and inexpensive chiral compound produced through fermentation. monash.eduwikipedia.org The synthesis involves two main steps: esterification of the carboxylic acid and etherification of the hydroxyl group.

First, (S)-lactic acid is esterified with ethanol (B145695) to produce ethyl (S)-lactate. monash.edu This reaction is typically catalyzed by an acid. The subsequent step is the methylation of the secondary alcohol group. A common method for this etherification is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with a methylating agent like methyl iodide. To drive this reaction, a base such as silver oxide (Ag₂O) is often used in a solvent like dimethylformamide (DMF).

A similar synthesis has been reported for the analogous ethyl (S)-2-ethoxypropionate, where ethyl (S)-(-)-lactate was treated with ethyl iodide and silver oxide in N,N'-dimethylformamide to yield the desired product. prepchem.com This provides a clear precedent for the methylation reaction. Another related process describes the synthesis of methyl 2-methoxypropionate from methyl lactate (B86563) in the gas phase over a solid acid catalyst. chemicalbook.com In this case, a mixture of methyl lactate and methanol (B129727) was passed over a catalyst of 5% NaH₂PO₄ on silica (B1680970) at 260°C, achieving a high conversion and selectivity. chemicalbook.com

Table 1: Synthesis of Alkoxypropionates from Lactates

| Starting Material | Reagents | Product | Yield | Reference |

| (S)-(-)-Ethyl lactate | Ethyl iodide, Silver oxide, N,N'-dimethylformamide | Ethyl (S)-2-ethoxypropionate | 92.5% | prepchem.com |

| Methyl lactate | Methanol, 5% NaH₂PO₄/SiO₂ catalyst | Methyl 2-methoxypropionate | 92% | chemicalbook.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Beyond lactic acid, other chiral molecules can be transformed into the desired product or its derivatives. For instance, chiral epoxides are versatile intermediates in organic synthesis. A chemo-enzymatic pathway has been developed to produce chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from levoglucosenone (B1675106), a derivative of cellulose (B213188). mdpi.comnih.gov This method involves a lipase-mediated Baeyer-Villiger oxidation as a key step. mdpi.comnih.gov While not a direct synthesis of this compound, it demonstrates the use of bio-based chiral precursors to generate valuable chiral building blocks.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers an alternative to chiral pool synthesis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other from a prochiral or racemic substrate.

Enzymes are highly efficient and selective catalysts that operate under mild conditions. nih.gov Their use in organic synthesis, known as biocatalysis, has become an important tool for producing enantiomerically pure compounds.

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In organic solvents, they can be used to catalyze the reverse reaction: esterification and transesterification. This capability is widely used for the kinetic resolution of racemic alcohols and carboxylic acids.

In the context of synthesizing this compound, a lipase (B570770) could be used to selectively esterify (S)-2-methoxypropionic acid from a racemic mixture, or to selectively acylate (R)-ethyl lactate, leaving the desired (S)-ethyl lactate unreacted, which can then be methylated.

For example, a highly efficient two-step enzymatic resolution process has been developed for the large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate using immobilized Candida antarctica lipase B (CALB). researchgate.net In the first step, racemic ethyl-3-hydroxybutyrate is acetylated, with the lipase selectively acting on the (R)-enantiomer. In the second step, the enriched (R)-ester is subjected to alcoholysis to yield the pure (R)-alcohol. researchgate.net A similar strategy could be envisioned for the resolution of racemic 2-methoxypropionic acid or its esters.

The substrate selectivity of lipases has been studied in detail. For instance, the condensation of p-methoxyphenethyl alcohol with various carboxylic acids catalyzed by Candida antarctica lipase showed that both electronic and steric factors of the carboxylic acid influence the reaction rate. nih.gov

Table 2: Examples of Lipase-Catalyzed Reactions

| Enzyme | Reaction Type | Substrates | Product Application | Reference |

| Candida antarctica Lipase B (CALB) | Acetylation / Alcoholysis | Racemic ethyl-3-hydroxybutyrate, Vinyl acetate, Ethanol | Chiral intermediates | researchgate.net |

| Candida antarctica Lipase | Condensation | p-Methoxyphenethyl alcohol, various carboxylic acids | Study of substrate selectivity | nih.gov |

| Phospholipase A1 (PLA1) | Acidolysis | Phosphatidylcholine, Nervonic acid | Functional phospholipids | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Beyond lipases, other enzymes can be employed for derivatizations that lead to the desired chiral compound. The principle of enzymatic modification is to use the high selectivity of an enzyme to perform a specific chemical transformation on a complex molecule under mild conditions. nih.gov

The chemo-enzymatic synthesis of chiral epoxides from levoglucosenone mentioned earlier is a prime example of an enzyme-mediated derivatization. mdpi.com It utilizes a lipase for a Baeyer-Villiger oxidation, a reaction that is often difficult to control using traditional chemical methods. mdpi.com This demonstrates how enzymes can be integrated into a multi-step synthesis to achieve a specific chiral transformation.

Another relevant example is the lipase-catalyzed transamidation of urethane-bond-containing esters, which showcases the versatility of enzymes in forming different types of chemical bonds with high selectivity. rug.nl These examples underscore the potential of enzyme-mediated derivatizations in the synthesis of complex chiral molecules like this compound.

Chemo-Catalytic Asymmetric Synthesis

Chemo-catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral molecules. This section explores the use of transition metal catalysts and organocatalysts in the synthesis of this compound.

Transition metal catalysis, particularly with ruthenium, is a powerful tool for asymmetric hydrogenation reactions. The synthesis of this compound can be envisioned through the asymmetric hydrogenation of a suitable prochiral precursor, such as ethyl 2-methoxypropenoate. While direct literature on the ruthenium-catalyzed asymmetric hydrogenation of this specific substrate is scarce, extensive research on analogous systems provides a strong foundation for this approach.

Ruthenium(II) complexes featuring chiral phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of a wide array of functionalized olefins and ketones. rsc.orglookchem.com The BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, in particular, has been successfully employed in ruthenium-catalyzed asymmetric hydrogenations of α-(acylamino)acrylic esters, achieving high enantioselectivities. nih.gov The mechanism of these reactions often involves the formation of a ruthenium hydride species, which then adds across the double bond of the substrate. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

A crystal structure of Ru(OCOCH3)2[(S)-BINAP] has shown that the rigid BINAP backbone forces the phenyl rings on the phosphorus atoms into a specific conformation, which is key to its stereodifferentiating ability. harvard.edu The general principle involves the coordination of the substrate to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen.

For the synthesis of related α-methoxy β-hydroxyesters, rhodium(III) complexes have also been shown to be effective in asymmetric transfer hydrogenation, proceeding via a dynamic kinetic resolution to yield products with high diastereoselectivity and enantioselectivity. nih.gov This further underscores the potential of transition metal catalysis for the synthesis of chiral methoxy-containing esters.

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Hydrogenation of Functionalized Substrates

| Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (ee) | Reference |

| α-Acetamidoacrylic acid | [Ru2Cl4{(+)(diop)}3] | Not specified | ca. 60% | rsc.org |

| α-(Acylamino)acrylic esters | Ru(CH3COO)2[(S)-binap] | S | >90% | nih.gov |

| 2-Pyridyl-substituted alkenes | Ru-DTBM-segphos | Not specified | High | nih.gov |

| Alkynyl ketones | Ru(OTf)(TsDPEN)(η6-p-cymene) | Not specified | Up to 97% | nih.gov |

This table presents data for analogous reactions to illustrate the capabilities of ruthenium catalysts.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding contamination of products with residual metals. For the synthesis of this compound, organocatalytic approaches could involve asymmetric reactions such as Michael additions or aldol (B89426) reactions.

While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles can be extrapolated from related transformations. For instance, the enantioselective synthesis of α-hydroxy phosphonates has been achieved with high enantiomeric excess (up to 99% ee) through an L-proline-catalyzed cross-aldol reaction of α-keto phosphonates and ketones. nih.gov Proline and its derivatives are well-known organocatalysts that can activate both the nucleophile and the electrophile, leading to high stereocontrol. utsa.edu

Another relevant approach is the organocatalytic conjugate addition of amines to α,β-unsaturated carbonyl compounds to produce β-amino acid derivatives. nih.gov This demonstrates the potential of organocatalysts to facilitate the addition of nucleophiles to activated double bonds, a strategy that could be adapted for the synthesis of precursors to this compound. The synthesis of (2S,3R)-3-hydroxy-3-methylproline, a component of polyoxypeptins, has been achieved using the product itself as an organocatalyst in an intramolecular asymmetric aldol reaction, highlighting the versatility of organocatalytic systems. nih.gov

Table 2: Examples of Organocatalytic Asymmetric Syntheses of Related Compounds

| Reaction Type | Catalyst | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Cross-Aldol Reaction | L-Proline | α-Keto phosphonates and ketones | Tertiary α-hydroxy phosphonates | Up to 99% | nih.gov |

| Intramolecular Aldol Reaction | (2S,3R)-3-hydroxy-3-methylproline | Ketoaldehyde | (2S,3R)-3-hydroxy-3-methylproline | Not specified | nih.gov |

| Conjugate Amine Addition | Not specified | Amines and α,β-unsaturated carbonyls | β-Amino acid derivatives | Not specified | nih.gov |

This table showcases the application of organocatalysis in synthesizing structurally related chiral molecules.

Novel Synthetic Protocols and Modifications

The development of innovative synthetic methods is crucial for improving efficiency, sustainability, and accessing novel chemical space. This section discusses two such novel approaches relevant to the synthesis of this compound and its derivatives.

Aerosol direct fluorination is a specialized technique for the synthesis of perfluorinated compounds. This method involves the reaction of a hydrocarbon aerosol with elemental fluorine under controlled conditions. While typically used for exhaustive fluorination, this technique has been applied to methoxypropanoate esters.

In a study on the aerosol direct fluorination of methyl 2-methoxypropanoate, the major product observed was F-2-methoxypropanoyl fluoride, resulting from cleavage of the ester linkage. This demonstrates that while direct perfluoroalkylation of the ester is challenging, the methodology provides a route to fluorinated derivatives of the methoxypropionate scaffold. The technique is particularly useful for fluorinating compounds that are sensitive to acidic conditions, as the low acidity of the aerosol direct fluorination system can prevent decomposition. dtic.mil

The conversion of renewable biomass into valuable chemicals is a key goal of green chemistry. Cellulose, the most abundant biopolymer, can be a sustainable starting material for the synthesis of lactic acid and its derivatives, including methyl methoxypropionate.

The conversion of cellulose to lactic acid can be achieved through various catalytic processes. researchgate.netmatec-conferences.orgpku.edu.cnmdpi.com This typically involves the hydrolysis of cellulose to glucose, followed by isomerization to fructose, and subsequent retro-aldol condensation to C3 intermediates that are then converted to lactic acid. Solid catalysts such as Al2(WO4)3 have been shown to be effective, producing lactic acid from cellulose with a yield of 46% under optimized conditions. researchgate.net Other catalysts, including ZrO2 and Al2O3, have also been investigated. matec-conferences.org Once lactic acid is obtained, it can be esterified and methylated to produce methyl 2-methoxypropionate. While this represents a multi-step process, it provides a pathway to the target compound from a renewable feedstock.

Table 3: Catalytic Conversion of Cellulose to Lactic Acid

| Catalyst | Temperature (°C) | Reaction Time (h) | Lactic Acid Yield (%) | Reference |

| Al2(WO4)3 | 220 | 3 | 46 | researchgate.net |

| ZrO2 | 200 | 6 | 8.02 | matec-conferences.org |

| Al2O3 | 200 | 6 | 6.63 | matec-conferences.org |

| Au/W-ZnO | 245 | 4 | 54.6 (selectivity) | mdpi.com |

Reaction Mechanisms and Chemical Transformations of Ethyl S 2 Methoxypropionate

Carbon-Carbon Bond Forming Reactions

The carbonyl group and the α-proton of ethyl (S)-(-)-2-methoxypropionate allow for several types of carbon-carbon bond-forming reactions, making it a valuable building block in organic synthesis.

Nucleophilic Addition Reactions (e.g., with Organometallic Reagents)

This compound, as an ester, reacts with strong organometallic nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). Unlike aldehydes and ketones which undergo a single addition to form alcohols, esters typically react with two equivalents of the organometallic reagent to yield tertiary alcohols. masterorganicchemistry.comlibretexts.org

The reaction proceeds through a well-established addition-elimination-addition mechanism. masterorganicchemistry.com

Nucleophilic Addition: The first equivalent of the organometallic reagent attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination: This intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the ethoxide (-OEt) as a leaving group. The product of this step is a ketone.

Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester towards the organometallic reagent. A second equivalent of the nucleophile rapidly adds to the ketone's carbonyl carbon, forming a tertiary alkoxide intermediate.

Protonation: An aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product. leah4sci.com

For example, the reaction of this compound with excess methylmagnesium bromide would yield 3-methoxy-2-methylbutan-2-ol after workup. A key consideration is that the original stereocenter at C2 is retained in the ketone intermediate but is ultimately lost in the final tertiary alcohol product, as the carbon atom becomes part of the new achiral alcohol.

| Organometallic Reagent | Intermediate | Final Product (after workup) |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 3-Methoxybutan-2-one | 3-Methoxy-2-methylbutan-2-ol |

| Phenyllithium (C₆H₅Li) | 1-Methoxy-1-phenylpropan-2-one | 2-Methoxy-1,1-diphenylpropan-2-ol |

Stereoselective Allylic Alkylation with Ester Enolates

The α-proton of this compound can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. wikipedia.org This nucleophilic enolate can then participate in stereoselective alkylation reactions. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds enantioselectively. nih.gov

In this process, a palladium(0) catalyst activates an allylic electrophile (like an allyl carbonate) to form a π-allyl-palladium complex. The ester enolate then acts as a nucleophile, attacking the π-allyl complex. The stereochemical outcome of the reaction can be controlled by using chiral phosphine (B1218219) ligands on the palladium catalyst. liv.ac.ukthieme-connect.de

For α-alkoxy esters like this compound, the geometry of the enolate (E or Z) is crucial for the stereoselectivity of the subsequent alkylation. The presence of the α-methoxy group can influence the enolate geometry through chelation with the lithium cation, often favoring the formation of the Z-enolate. acs.org The choice of base and solvent can thus direct the stereochemical course of the reaction. Rhodium-catalyzed systems have also been shown to be effective for the enantioselective allylic alkylation of related α-alkoxy ketones. nih.gov

Ester Cleavage and Interconversion Reactions

The ester linkage in this compound is susceptible to cleavage under both acidic and basic conditions, leading to hydrolysis or transesterification.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound involves the cleavage of the ester bond by water to yield (S)-2-methoxypropionic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like HCl or H₂SO₄, the reaction follows a well-defined mechanism. The carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. libretexts.org A tetrahedral intermediate is formed, which then eliminates ethanol after a proton transfer to generate the carboxylic acid and regenerate the acid catalyst. libretexts.org

Kinetics of Uncatalyzed and Autocatalyzed Hydrolysis: Studies on the closely related ethyl lactate (B86563) show that its hydrolysis in aqueous solution is a complex process. acs.orgacs.orgchemrxiv.org

Initiation/Neutral Hydrolysis: The reaction begins with a slow, uncatalyzed hydrolysis initiated by water. acs.orgchemrxiv.org

Autocatalysis: As (S)-2-methoxypropionic acid is produced, it acts as a catalyst, accelerating the rate of hydrolysis. This autocatalytic phase is a key feature of the reaction kinetics. chemrxiv.org

Equilibrium: The reaction is reversible, and as the concentrations of the products increase, the reverse reaction (esterification) becomes significant, eventually leading to a chemical equilibrium. acs.org

The rate of hydrolysis is influenced by temperature and the initial concentration of the ester. At lower temperatures, a distinct induction period may be observed before significant hydrolysis occurs. acs.org

| Stage | Description | Key Species Involved |

|---|---|---|

| Initiation | Slow, uncatalyzed reaction with water. | Ester, Water |

| Autocatalysis | Reaction rate increases as the produced carboxylic acid acts as a catalyst. | Ester, Water, Lactic Acid (product) |

| Equilibrium | Forward (hydrolysis) and reverse (esterification) reactions are in balance. | Ester, Water, Carboxylic Acid, Alcohol |

Data extrapolated from studies on ethyl lactate. acs.orgchemrxiv.org

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction can be used to synthesize other (S)-2-methoxypropionate esters. The process is typically catalyzed by an acid (e.g., H₂SO₄) or a base (e.g., sodium methoxide).

The reaction is an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in large excess, or one of the products (e.g., ethanol) is removed as it is formed. For instance, reacting this compound with excess methanol (B129727) in the presence of an acid catalyst will produce methyl (S)-2-methoxypropionate and ethanol.

This process is particularly relevant in contexts like the production of specialty esters or in situations where a different ester is required for a subsequent synthetic step. The use of anhydrous catalysts, such as ferric chloride, can be effective, especially when water-sensitive reactants are involved. mdpi.com

Intramolecular and Rearrangement Reactions

Beyond simple additions and substitutions, this compound and its derivatives can undergo more complex intramolecular reactions and rearrangements, most notably sigmatropic rearrangements.

The Ireland-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. libretexts.org For an α-alkoxy ester, this reaction proceeds through the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. acs.org

The process involves:

Enolate Formation: The ester is treated with a strong base (like LDA or KN(SiMe₃)₂) to form the corresponding enolate.

Silyl Trapping: The enolate is trapped with a chlorosilane (e.g., trimethylsilyl (B98337) chloride, TMSCl) to form a silyl ketene acetal.

nih.govnih.gov-Sigmatropic Rearrangement: Upon gentle heating, the silyl ketene acetal undergoes a concerted nih.govnih.gov-sigmatropic rearrangement.

Hydrolysis: The resulting silyl ester is hydrolyzed to afford the final γ,δ-unsaturated carboxylic acid.

A systematic investigation into the Ireland-Claisen rearrangement of α-alkoxy esters has shown that the stereochemical outcome is highly dependent on the enolate geometry. acs.org

Chelation Control: Using potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) as the base in a non-coordinating solvent like toluene (B28343) favors the formation of the Z-enolate through chelation between the potassium ion, the enolate oxygen, and the α-methoxy oxygen. This leads to products with high diastereoselectivity. acs.org

Non-Chelation Control: Using lithium diisopropylamide (LDA) in a coordinating solvent like tetrahydrofuran (B95107) (THF) can overcome the chelation effect, leading to the formation of the E-enolate and thus providing access to the opposite diastereomer of the product. acs.org

This stereodivergence makes the Ireland-Claisen rearrangement a highly versatile tool for the stereocontrolled synthesis of complex molecules from simple α-alkoxy esters.

Theoretical Investigations of 1,2-Hydride Shifts in Carbanionic Systems

The 1,2-hydride shift is a well-documented rearrangement in carbocations, where a hydrogen atom migrates to an adjacent positively charged carbon to form a more stable carbocation. lumenlearning.comlibretexts.org This process is thermodynamically driven by the increased stability of the resulting carbocation, for example, the conversion of a secondary carbocation to a more stable tertiary one. libretexts.org The mechanism involves the movement of the hydrogen with its two bonding electrons to the adjacent electron-deficient center. lumenlearning.comlibretexts.org

In contrast, the analogous 1,2-hydride shift in carbanionic systems, which would involve the migration of a hydride to an adjacent electron-rich carbon, is theoretically far less favorable. Carbanions are high-energy, electron-rich species. A hydride shift would involve moving a hydride (H⁻) to an already negatively charged or electron-rich center, which is an electrostatically unfavorable process. Theoretical and computational studies on carbocationic rearrangements, such as those in terpene biosynthesis, have shown that even 1,3-hydride shifts are rare and face high transition state barriers compared to 1,2-shifts. nih.gov For a carbanionic system, such as the enolate that could be formed from this compound, the migration of a hydride from the methoxy (B1213986) methyl group or the C3 methyl group to the C2 carbanion is not a typically observed or predicted reaction pathway under standard conditions due to the high energy barrier associated with such a rearrangement.

Stereoselective Rearrangements in Related Chiral Esters

While carbanionic hydride shifts are not common, chiral esters related to this compound undergo various other types of stereoselective rearrangements. These reactions are fundamental in asymmetric synthesis, allowing for the creation of new stereocenters with a high degree of control.

One prominent example is the α-ketol rearrangement of tertiary α-hydroxy esters, which can be induced by reducing agents like lithium aluminum hydride (LiAlH₄) followed by acid treatment. This reaction proceeds with high diastereoselectivity to yield α-hydroxy ketones. researchgate.net Another important transformation is the stereoselective reduction of α,β-unsaturated tosylhydrazones derived from related carbonyl compounds, where the presence of an alkoxy stereocenter can direct the diastereoselective reduction of the double bond. wikipedia.org

Furthermore, aldol-type reactions involving α-alkoxy aldehydes, which can be derived from esters like this compound, demonstrate reasonable to high diastereoface selectivity. tandfonline.comresearchgate.net The development of catalytic asymmetric rearrangements, for instance using chiral organoaluminum Lewis acids, has enabled the conversion of α-siloxy aldehydes into α-siloxy ketones with high enantiomeric excess, showcasing the advanced level of stereochemical control achievable in systems related to chiral α-alkoxy esters. researchgate.net

Derivatization for Complex Molecular Scaffolds

The chiral nature of this compound makes it an excellent starting material for the synthesis of more complex, stereochemically defined molecules. Its ester and methoxy groups can be modified to produce a variety of functional groups.

Synthesis of Chiral Alcohols and Aldehydes from this compound

The ester functionality of this compound can be readily converted into other important functional groups, such as alcohols and aldehydes, while preserving the crucial stereochemistry at the C2 position.

The reduction of the ester to the corresponding primary alcohol, (S)-2-methoxypropan-1-ol, is a standard and efficient transformation. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. masterorganicchemistry.com The reaction proceeds via the addition of a hydride to the ester carbonyl, followed by the elimination of the ethoxide and a second hydride addition to the intermediate aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.com

Once the chiral alcohol (S)-2-methoxypropan-1-ol is obtained, it can be oxidized to the corresponding chiral aldehyde, (S)-2-methoxypropanal. To prevent over-oxidation to the carboxylic acid, this step requires the use of mild and controlled oxidizing agents. Common reagents for this transformation include Pyridinium Chlorochromate (PCC) or conditions employed in Swern or Dess-Martin periodinane oxidations. Kinetic studies on the oxidation of related methoxy-propanols have also been performed using various reagents like ditelluratoargentate(III). researchgate.net

Table 1: Synthetic Transformations of this compound

| Transformation | Starting Material | Product | Typical Reagents | Reference |

|---|---|---|---|---|

| Reduction | This compound | (S)-2-methoxypropan-1-ol | 1. LiAlH₄ in THF/Ether 2. H₃O⁺ workup | masterorganicchemistry.com |

| Oxidation | (S)-2-methoxypropan-1-ol | (S)-2-methoxypropanal | PCC, DMP, or Swern conditions | researchgate.net |

Formation of Substituted Pyridine (B92270) Derivatives via Methoxypropionate Intermediates

Pyridine and its derivatives are fundamental heterocyclic scaffolds found in numerous pharmaceuticals and functional materials. Synthetic strategies often involve the condensation of various fragments to construct the pyridine ring. While not a direct precursor, intermediates derived from this compound can conceptually serve as building blocks in these syntheses.

Classic methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. youtube.com The ester component in this reaction is crucial for activating the adjacent methylene (B1212753) position for enamine formation and subsequent cyclization steps. youtube.comyoutube.com Fragments derived from methoxypropionate could be incorporated into such syntheses, leading to methoxy-substituted pyridines.

Modern pyridine syntheses utilize a variety of strategies, including cycloaddition reactions and metal-catalyzed cross-couplings. organic-chemistry.orgyoutube.com For example, one-pot syntheses involving a sequence of Wittig, Staudinger, aza-Wittig, and electrocyclization reactions can rapidly generate polysubstituted pyridines from simple starting materials like aldehydes. organic-chemistry.org A key challenge in many syntheses is controlling the regioselectivity of substitution on the pyridine ring. The use of pre-functionalized building blocks is a powerful approach to address this. For instance, the synthesis of risdiplam, a pharmaceutical, involves the creation of a key substituted pyridazine (B1198779) intermediate from methyl pyruvate, showcasing how ester-derived fragments are used to build complex heterocycles. mdpi.com The methoxy group from a methoxypropionate intermediate could ultimately direct substitution patterns or be a desired functional handle in the final pyridine product.

Advanced Analytical Methodologies for Chiral Characterization and Enantiomeric Purity

Chiral Chromatographic Techniques

Chiral chromatography is a cornerstone for the separation of enantiomers. This is achieved by creating a chiral environment, either through a chiral stationary phase (CSP) or a chiral additive in the mobile phase, which leads to the formation of transient diastereomeric complexes with differing stabilities, thus allowing for their separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used method for the direct separation of enantiomers. The success of the separation is highly dependent on the choice of CSP, the composition of the mobile phase, and the operating temperature. chromatographyonline.com

Commonly Used Chiral Stationary Phases: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and frequently used for a broad range of chiral compounds. chromatographyonline.comnih.gov These CSPs, such as those with carbamate (B1207046) derivatives like tris(3,5-dimethylphenylcarbamate), offer a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for chiral recognition. nih.govmdpi.com For a compound like ethyl (S)-(-)-2-methoxypropionate, which contains an ester and an ether group, these interactions are key to achieving separation.

Mobile Phase and Temperature Effects: The choice of mobile phase, whether in normal-phase, reversed-phase, or polar organic mode, significantly influences the retention and selectivity of the enantiomers. chromatographyonline.com For instance, in normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. The alcohol component acts as a polar modifier, and its concentration can be adjusted to optimize the separation. Temperature also plays a critical role; lower temperatures often lead to better resolution due to the enthalpy-driven nature of the chiral recognition process. nih.gov

Hypothetical HPLC Screening Parameters for Ethyl 2-methoxypropionate Enantiomers

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (B145695) (95:5, v/v) | Methanol (B129727)/Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 20 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another principal technique for the enantioseparation of volatile compounds like this compound. Similar to HPLC, the key to separation lies in the use of a chiral stationary phase.

Commonly Used Chiral Stationary Phases: For GC, derivatized cyclodextrins are the most common and effective CSPs. gcms.cz Cyclodextrins are cyclic oligosaccharides that have a chiral cavity. By modifying the hydroxyl groups of the cyclodextrin (B1172386) with various substituents, their enantioselective properties can be fine-tuned. Permethylated or acetylated beta-cyclodextrins are frequently employed. sci-hub.se The chiral recognition mechanism involves the inclusion of the analyte into the cyclodextrin cavity, where stereospecific interactions occur. gcms.cz

Operational Considerations: The temperature program of the GC oven is a critical parameter for optimizing the separation. A slow temperature ramp can improve resolution, while a faster ramp can shorten the analysis time. The choice of carrier gas (e.g., helium, hydrogen) and its flow rate also impact the efficiency of the separation. libretexts.org

Illustrative GC Parameters for Chiral Analysis

| Parameter | Typical Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.govjasco-global.com SFC often provides faster separations and is considered a "greener" technique compared to HPLC due to the reduced use of organic solvents. jasco-global.comchromatographyonline.com

For chiral separations, SFC is frequently paired with the same polysaccharide-based CSPs used in HPLC. nih.govmdpi.com The addition of a small amount of a polar co-solvent, such as an alcohol (methanol, ethanol, or isopropanol), to the supercritical CO2 is usually necessary to achieve elution and separation. nih.gov The type and concentration of the co-solvent are key parameters for optimizing the enantioselectivity.

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)

Capillary Electrophoresis (CE) separates molecules based on their differential migration in an electric field. For the separation of neutral enantiomers like this compound, a chiral selector must be added to the background electrolyte. mdpi.comresearchgate.net Cyclodextrins and their derivatives are the most widely used chiral selectors in CE. nih.gov The separation is based on the different binding constants of the enantiomers with the chiral selector, which results in different apparent electrophoretic mobilities.

Capillary Electrochromatography (CEC) combines the principles of HPLC and CE. It uses a packed capillary column (like in HPLC) and an applied electric field to drive the mobile phase. The use of a chiral stationary phase in CEC can provide high-efficiency enantioseparations.

Spectroscopic Techniques for Stereochemical Elucidation

While chromatographic techniques are excellent for separating and quantifying enantiomers, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can provide detailed information about the stereochemistry of a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (including Chiral Derivatizing Agent Methods)

NMR spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, by introducing a chiral environment, it is possible to induce non-equivalence in the chemical shifts of the corresponding nuclei of the two enantiomers, allowing for their differentiation and the determination of enantiomeric purity.

One common approach is the use of Chiral Derivatizing Agents (CDAs) . A CDA is an enantiomerically pure compound that reacts with the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will be different, with distinct signals for each diastereomer. nih.gov For an ester like this compound, hydrolysis to the corresponding carboxylic acid would be necessary before derivatization with a chiral alcohol or amine.

Alternatively, Chiral Solvating Agents (CSAs) can be used. These are chiral molecules that form weak, transient diastereomeric complexes with the analyte through non-covalent interactions. This interaction can be sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. Common CSAs include chiral alcohols and lanthanide shift reagents. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a given enantiomer. For this compound, the (S)-enantiomer is expected to produce a CD spectrum that is a mirror image of the spectrum for its (R)-enantiomer.

The sign of the Cotton effect (positive or negative) at a specific wavelength is directly related to the absolute configuration of the chiral center. Generally, for similar chromophores, enantiomers exhibit opposite Cotton effects. For instance, in studies of various chiral compounds, it has been observed that S-isomers often display a negative Cotton effect, while R-isomers show a positive one. nist.gov The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for determining enantiomeric purity. nih.gov A racemic mixture, having equal amounts of both enantiomers, is CD-silent. nih.gov

A typical workflow for determining enantiomeric purity using CD spectroscopy would involve:

Measuring the CD spectrum of a certified standard of the pure (S)-enantiomer.

Measuring the CD spectrum of the unknown sample under identical conditions.

Comparing the amplitude of the key Cotton effect in the sample to that of the standard.

The relationship between CD signal intensity and enantiomeric purity allows for the creation of a calibration curve, enabling precise quantitative analysis.

X-ray Crystallography (for Crystalline Derivatives)

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of its constituent atoms and thus unequivocally establishing its stereochemistry.

For a non-crystalline compound like this compound, direct analysis by X-ray crystallography is not feasible. However, the absolute configuration can be determined by converting the molecule into a crystalline derivative. This is often achieved by reacting the parent chiral acid, (S)-2-methoxypropionic acid, with a chiral or achiral reagent to form a solid, crystalline salt or a more complex ester. For example, chiral auxiliaries like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) are known to form esters that have a high probability of yielding single crystals suitable for X-ray analysis. researchgate.net

While a crystal structure for this compound itself is not documented, the crystallographic data for other chiral esters can serve as an illustrative example of the detailed structural information that can be obtained.

Table 1: Example Crystallographic Data for a Chiral Ester Derivative The following table presents crystallographic data for a different chiral molecule, demonstrating the type of information yielded by an X-ray diffraction study.

| Crystal Data Parameter | Value |

| Compound Name | ethyl (2S)-9-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H- nih.govCurrent time information in New York, NY, US.oxazocino[4,5-b]quinoline-2-carboxylate |

| Chemical Formula | C₁₅H₁₈N₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.6982 (14) |

| b (Å) | 7.4802 (12) |

| c (Å) | 10.8293 (17) |

| β (°) | 111.252 (5) |

| Volume (ų) | 732.2 (2) |

| Data sourced from a study on a different chiral ester and is for illustrative purposes only. nih.gov |

Once the crystal structure of a derivative is solved, the absolute configuration of the original this compound can be inferred with certainty.

Mass Spectrometry (MS) as a Complementary Chiral Analytical Tool

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. While conventional MS cannot differentiate between enantiomers, it becomes a powerful tool for chiral analysis when coupled with a chiral separation technique, most commonly high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

The hyphenated technique, LC-MS or SFC-MS, allows for the physical separation of the (S)- and (R)-enantiomers on a chiral stationary phase (CSP) before they enter the mass spectrometer for detection. nih.govnih.gov This approach provides both the retention time, which identifies the enantiomer, and the mass spectrum, which confirms the molecular identity and can be used for quantification.

For the analysis of this compound, a typical LC-MS/MS method would involve:

Selection of a suitable chiral column (e.g., a polysaccharide-based CSP like amylose or cellulose derivatives) that can resolve the enantiomers of 2-methoxypropionate esters. researchgate.net

Optimization of the mobile phase to achieve baseline separation of the enantiomeric peaks.

Detection using tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. In MS/MS, a specific parent ion corresponding to the protonated molecule [M+H]⁺ of ethyl 2-methoxypropionate is selected and fragmented to produce characteristic product ions, which are then monitored.

This method is highly specific and can accurately determine the enantiomeric ratio even in complex matrices.

Another MS-based approach involves chiral derivatization. The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard, non-chiral chromatography and then analyzed by MS.

Emerging Chiral Sensing Technologies

The field of chiral analysis is continuously evolving, with new technologies emerging that offer enhanced sensitivity, speed, and applicability. While established methods like CD spectroscopy and chiral chromatography remain the workhorses, several innovative techniques hold promise for the analysis of chiral molecules like this compound.

One such technique is Vibrational Circular Dichroism (VCD) , which measures the differential absorption of left and right circularly polarized infrared light. VCD provides information about the stereochemistry of a molecule based on its vibrational transitions. It has been successfully used to determine the absolute configuration of chiral acids after their conversion to methyl esters, a strategy that would be directly applicable to 2-methoxypropionic acid. nih.gov

Chiral sensors based on Nuclear Magnetic Resonance (NMR) spectroscopy are also gaining prominence. These methods often involve the use of a chiral solvating agent (CSA) that interacts differently with each enantiomer in solution, leading to the formation of diastereomeric complexes. nih.gov This differential interaction results in separate, distinguishable signals in the NMR spectrum for each enantiomer, allowing for the determination of their ratio. For instance, 2-methoxy-2-(1-naphthyl)propionic acid has been employed as a powerful chiral auxiliary for determining the absolute configuration of alcohols via the ¹H NMR anisotropy method. researchgate.net

Furthermore, the development of new heterogeneous chiral catalysts and ligands , often supported on materials like mesoporous silica (B1680970), is advancing the field of asymmetric synthesis and analysis. nih.govacs.org These materials can be used for the enantioselective synthesis of chiral esters and can also be adapted for analytical purposes, such as in chiral stationary phases for chromatography.

The integration of synthetic biology and biomechanics is also opening new avenues for the production and analysis of chiral compounds like mandelic acid, an α-hydroxy acid similar in structure to 2-methoxypropionic acid. mdpi.com These approaches could potentially lead to novel biosensors for the real-time monitoring of enantiomeric purity during production.

These emerging technologies, summarized in the table below, offer exciting possibilities for the future of chiral analysis, promising more efficient and precise characterization of compounds like this compound.

Table 2: Overview of Emerging Chiral Sensing Technologies

| Technology | Principle | Potential Application for this compound |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light by chiral molecules. | Determination of absolute configuration and solution-state conformation. |

| NMR with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes with distinct NMR signals. | Quantification of enantiomeric excess without physical separation. |

| Heterogeneous Chiral Catalysts/Sensors | Enantioselective interactions with catalysts or sensors immobilized on a solid support. | Use in advanced chiral stationary phases or dedicated sensor arrays. |

| Biocatalysis and Biosensors | Utilization of enzymes for enantioselective reactions and detection. | Development of highly specific biosensors for in-process monitoring of enantiomeric purity. |

Theoretical and Computational Investigations of Ethyl S 2 Methoxypropionate

Structure-Reactivity Relationship Studies

The examination of a molecule's structure-reactivity relationship through theoretical and computational methods provides profound insights into its chemical behavior. Such studies typically employ quantum chemical calculations to elucidate electronic and steric effects, reaction mechanisms, and kinetic parameters. For a chiral ester like ethyl (S)-(-)-2-methoxypropionate, these investigations would be invaluable for understanding its reactivity in various chemical environments, including its role in stereoselective reactions.

In the absence of direct research on this compound, we can infer the types of data that such a study would generate. Typically, computational chemistry provides a framework for understanding how the arrangement of atoms and the distribution of electrons in a molecule influence its interactions and transformations.

Hypothetical Data from Theoretical Studies:

A comprehensive theoretical study on this compound would likely involve the calculation of various molecular descriptors. These descriptors help in quantifying aspects of the molecule's structure that are believed to govern its reactivity. A hypothetical data table for this compound, based on common computational chemistry outputs, is presented below. It is crucial to note that the following table is illustrative and not based on published experimental or computational data for this specific compound.

| Molecular Descriptor | Hypothetical Value | Significance in Reactivity |

| Dipole Moment (Debye) | 2.1 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy (eV) | -10.5 eV | The energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | 1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | 11.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | ||

| - Carbonyl Carbon (C=O) | +0.65 | A significant positive charge indicates a primary site for nucleophilic attack. |

| - Carbonyl Oxygen (C=O) | -0.55 | A negative charge suggests a site for electrophilic or protonation interactions. |

| - Ether Oxygen (-O-) | -0.48 | The negative charge on the methoxy (B1213986) group's oxygen can influence hydrogen bonding and coordination. |

| Steric Hindrance (e.g., Tolman's Cone Angle) | ~115° | Provides a measure of the steric bulk around the chiral center, influencing the approach of reactants. |

Detailed Research Findings (General Context):

While specific findings for this compound are unavailable, research on similar esters often reveals key structure-reactivity trends. For instance, studies on the hydrolysis of esters under basic conditions show that the reaction rate is highly dependent on the steric hindrance around the carbonyl carbon and the electronic nature of the alkoxy group. A methoxy group at the alpha-position, as in the case of this compound, would be expected to exert an electron-withdrawing inductive effect, potentially making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the steric bulk of the methoxy and ethyl groups would also play a crucial role in modulating the accessibility of this reactive center.

Furthermore, computational studies on chiral molecules often focus on elucidating the origins of stereoselectivity in their reactions. nih.gov For this compound, this would involve modeling the transition states of its reactions with other chiral or prochiral molecules to determine the energy differences between diastereomeric pathways. These energy differences, often just a few kcal/mol, are what govern the stereochemical outcome of a reaction.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of chiral 2-alkoxypropionates often relies on traditional methods that can involve stoichiometric reagents and harsh reaction conditions. Future research is intensely focused on creating greener and more economically viable synthetic pathways. A key area of exploration is the use of renewable feedstocks. For instance, researchers have successfully developed a chemo-enzymatic route to synthesize related chiral epoxides from levoglucosenone (B1675106) (LGO), a compound derived from the pyrolysis of cellulose (B213188). mdpi.com This strategy highlights a shift towards bio-based starting materials, reducing reliance on petrochemical sources.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The chirality of ethyl (S)-(-)-2-methoxypropionate is crucial for its application, making enantioselective synthesis a primary research focus. The development of novel catalytic systems is at the heart of this endeavor. While enzymatic resolutions are effective, the search for highly efficient and selective metal-based or organocatalytic systems continues.

Future work will likely involve the design of new chiral ligands for transition metals like rhodium, ruthenium, and iridium, which are known to be effective in asymmetric hydrogenation and other transformations. The aim is to achieve higher enantiomeric excesses (ee) under milder conditions. Furthermore, the field of organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative, avoiding issues of metal contamination in the final product. The development of bifunctional organocatalysts that can activate both the substrate and the reagent simultaneously is a promising strategy for achieving high stereocontrol in the synthesis of chiral esters.

| Catalyst Type | Potential Advantages | Research Focus |

| Enzymes (e.g., Lipases) | High enantioselectivity, mild conditions, biodegradable | Immobilization for reusability, protein engineering for enhanced stability and substrate scope |

| Chiral Metal Complexes | High turnover numbers, tunability of ligands | Development of earth-abundant metal catalysts, recyclable catalyst systems |

| Organocatalysts | Metal-free, lower toxicity, moisture/air stability | Design of new bifunctional catalysts, application in asymmetric alkylation and other C-C bond-forming reactions |

Integration with Flow Chemistry and Continuous Processing

Shifting from traditional batch production to continuous flow chemistry represents a significant leap forward for the synthesis of this compound. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up.

Future research will focus on designing and optimizing continuous flow reactors for the key synthetic steps. This includes the development of packed-bed reactors containing immobilized catalysts, which would allow for the continuous conversion of starting materials to the desired product with easy separation. Such systems can run for extended periods with high efficiency and consistency. For example, a study on the synthesis of the related methyl 2-methoxypropionate demonstrated high conversion and selectivity using a tubular reactor with a solid catalyst, maintaining high yield over a 60-hour period. chemicalbook.com The integration of in-line purification and real-time analytical techniques (Process Analytical Technology, PAT) will be crucial for process control and quality assurance in a continuous manufacturing setup.

Application in the Synthesis of New Chiral Materials

While this compound is a valuable synthetic intermediate, its potential as a monomer or chiral building block in the creation of new materials is an emerging area of research. The chiral methoxypropionate moiety can be incorporated into polymer backbones or as pendant groups to create chiral polymers with unique properties.

These chiral materials could find applications in a variety of fields:

Chiral Chromatography: As stationary phases for the separation of other enantiomers.

Asymmetric Catalysis: As supports for catalysts, inducing chirality in chemical reactions.

Liquid Crystals: The introduction of a chiral center can influence the formation of specific liquid crystalline phases.

Biomaterials: Creating materials with specific interactions with biological systems, leveraging the importance of chirality in nature.

Research in this area will involve the synthesis and polymerization of functionalized derivatives of this compound and the subsequent characterization of the resulting materials' physical and chemical properties.

Advanced Computational Modeling for Rational Design of Reactions

Computational chemistry is becoming an indispensable tool for accelerating the development of new synthetic routes and catalysts. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into reaction mechanisms, transition states, and the origins of enantioselectivity.

In the context of this compound, future research will increasingly rely on computational modeling for:

Catalyst Design: Predicting the performance of new chiral ligands or organocatalysts before their synthesis, saving significant time and resources. By modeling the interaction between the catalyst, substrate, and reagents, researchers can rationally design catalysts with improved activity and selectivity.

Reaction Optimization: Simulating the effect of different solvents, temperatures, and pressures on reaction outcomes to identify optimal conditions.

Understanding Reaction Pathways: Elucidating complex reaction mechanisms to troubleshoot problems like low yields or the formation of byproducts.

This in-silico approach, when combined with experimental validation, will pave the way for a more rational and efficient design of synthetic processes for this compound and other valuable chiral molecules.

Q & A

Q. What are the optimal synthetic routes for ethyl (S)-(-)-2-methoxypropionate, and how can reaction conditions be systematically optimized?

this compound is typically synthesized via esterification of (S)-2-methoxypropionic acid with ethanol, using acid catalysts like sulfuric acid or enzymatic methods for enantioselective control. Optimization involves adjusting parameters such as temperature (60–80°C), catalyst loading (1–5 mol%), and solvent polarity. Factorial design of experiments (DoE) can reduce trial-and-error approaches by identifying critical factors (e.g., molar ratios, reaction time) . For example, a 2³ factorial design could test temperature, catalyst type, and solvent to maximize yield and enantiomeric excess (ee).

Q. How can researchers determine the enantiomeric purity of this compound?

Enantiomeric purity is assessed using chiral chromatography (e.g., Chiralcel OD-H column) or nuclear magnetic resonance (NMR) with chiral solvating agents. Polarimetry is a preliminary method, but advanced techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) provide higher accuracy. Calibration curves using racemic mixtures and pure enantiomers are essential for quantification .

Q. What solvents are compatible with this compound in experimental workflows?

The compound is soluble in polar aprotic solvents (e.g., dichloromethane, THF) and moderately soluble in alcohols. Solvent selection should align with reaction requirements: low-polarity solvents (hexane) may reduce side reactions in nucleophilic substitutions, while polar solvents enhance solubility in catalytic systems. Pre-screening solubility via cloud-point measurements ensures compatibility .

Q. What safety protocols are critical when handling this compound?

Classified as a Category 4-3-III hazardous substance, it requires ventilation, flame-resistant storage, and personal protective equipment (PPE). Spill management includes neutralization with sodium bicarbonate and adsorption via inert materials. Thermal decomposition studies (TGA/DSC) should precede high-temperature applications to identify hazardous byproducts .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies for this compound synthesis be resolved?

Discrepancies in catalytic yields often arise from unaccounted variables (e.g., trace moisture, impurities). A meta-analysis of literature data using multivariate regression can isolate influential parameters. For instance, conflicting reports on lipase-catalyzed esterification may stem from substrate accessibility; computational docking studies (e.g., AutoDock Vina) can model enzyme-substrate interactions to clarify steric effects .

Q. What experimental designs are most effective for optimizing this compound production in flow reactors?

Response surface methodology (RSM) with central composite design (CCD) is ideal for continuous-flow systems. Variables like residence time, pressure, and catalyst bed geometry are optimized to enhance throughput. Real-time monitoring via inline FTIR or Raman spectroscopy enables dynamic adjustments, reducing waste and improving reproducibility .

Q. How do solvent-surface interactions influence the stability of this compound in heterogeneous catalysis?

Surface adsorption studies using quartz crystal microbalance (QCM) or atomic force microscopy (AFM) reveal solvent effects on catalyst fouling. For example, polar solvents may form stronger interactions with silica-supported catalysts, reducing active site availability. X-ray photoelectron spectroscopy (XPS) can correlate solvent choice with catalyst deactivation rates .

Q. What computational tools predict the environmental impact of this compound synthesis pathways?

Life-cycle assessment (LCA) software (e.g., SimaPro) combined with quantum mechanical calculations (Gaussian) evaluates energy use and waste generation. Solvent selection algorithms (CHEM21) prioritize green solvents, while machine learning models (e.g., ANN) predict biodegradability based on molecular descriptors .

Q. How can isotopic labeling (e.g., ¹³C) elucidate reaction mechanisms involving this compound?

Isotopic tracing in NMR or MS tracks bond cleavage/formation during catalysis. For instance, ¹³C-labeled methoxy groups can clarify whether ester hydrolysis proceeds via acyl-oxygen or alkyl-oxygen cleavage. Kinetic isotope effects (KIE) further distinguish concerted vs. stepwise mechanisms .

Data Reproducibility & Methodological Rigor

Q. What statistical frameworks address batch-to-batch variability in this compound synthesis?

Control charts (Shewhart charts) monitor critical quality attributes (CQAs) like ee and yield. Analysis of variance (ANOVA) identifies significant batch effects, while Bayesian hierarchical models account for instrument variability. Open-source platforms (e.g., Jupyter Notebooks) standardize data reporting .

Q. How can machine learning improve reaction condition screening for novel derivatives of this compound?

Neural networks trained on existing reaction databases (Reaxys, PubChem) predict optimal conditions for functionalizing the propionate backbone. Transfer learning adapts models to small datasets, while SHAP (SHapley Additive exPlanations) values interpret feature importance (e.g., solvent polarity, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.